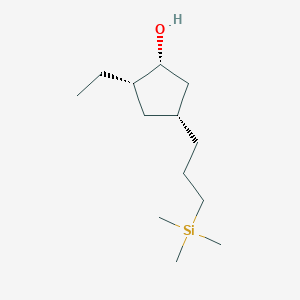
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol is a chiral cyclopentanol derivative. This compound is characterized by its unique stereochemistry and the presence of a trimethylsilyl group, which imparts specific chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol umfasst typischerweise die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit Cyclopentanon, das eine Reihe von Reaktionen durchläuft, um die Ethyl- und Trimethylsilylpropylgruppen einzuführen.
Grignard-Reaktion: Ein Grignard-Reagenz, wie z. B. Ethylmagnesiumbromid, wird verwendet, um die Ethylgruppe an der 2-Position des Cyclopentanons einzuführen.
Chirale Auflösung: Der letzte Schritt beinhaltet die Auflösung der chiralen Zentren, um das gewünschte (1R,2S,4R)-Stereoisomer zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und optimierten Reaktionsbedingungen sorgt für hohe Ausbeute und Reinheit. Der Prozess beinhaltet:
Großtechnische Grignard-Reaktion: Durchgeführt in industriellen Reaktoren mit präziser Steuerung von Temperatur und Reagenzzugabe.
Automatisierte Hydrosilylierung: Unter Verwendung automatisierter Systeme, um eine konsistente Einführung der Trimethylsilylgruppe zu gewährleisten.
Chirale Trenntechniken: Einsatz fortschrittlicher chromatographischer Methoden zur effizienten Trennung des gewünschten Stereoisomers.
Chemische Reaktionsanalyse
Reaktionstypen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann unter Verwendung von Oxidationsmitteln wie Chromtrioxid oder Pyridiniumchlorchromat zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkan reduziert werden.
Substitution: Die Trimethylsilylgruppe kann durch andere funktionelle Gruppen unter Verwendung von Reagenzien wie Tetrabutylammoniumfluorid substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Chromtrioxid in Essigsäure oder Pyridiniumchlorchromat in Dichlormethan.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Tetrabutylammoniumfluorid in Tetrahydrofuran.
Hauptsächlich gebildete Produkte
Oxidation: Bildung von 2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanon.
Reduktion: Bildung von 2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentan.
Substitution: Bildung von 2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol-Derivaten mit verschiedenen funktionellen Gruppen.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanone.
Reduction: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentane.
Substitution: Formation of 2-ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als bioaktive Verbindung in verschiedenen biologischen Tests.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, darunter entzündungshemmende und schmerzlindernde Wirkungen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und fortschrittlichen Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Hydroxylgruppe der Verbindung kann Wasserstoffbrückenbindungen mit biologischen Makromolekülen bilden und deren Struktur und Funktion beeinflussen. Die Trimethylsilylgruppe verstärkt die Lipophilie der Verbindung und erleichtert ihre Wechselwirkung mit Lipidmembranen und intrazellulären Zielstrukturen.
Wirkmechanismus
The mechanism of action of (1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(1R,2S,4r)-1,2,4-Triphenylcyclopentan-1,2-diol: Ein chirales Cyclopentanderivat, das in Polymerisationsreaktionen verwendet wird.
(1R,2S,4r)-4-(2-Methoxyphenyl)-1,2-diphenylcyclopentan-1,2-diol: Ein weiteres chirales Cyclopentanderivat mit Anwendungen in der organischen Synthese.
Einzigartigkeit
(1R,2S,4R)-2-Ethyl-4-(3-(trimethylsilyl)propyl)cyclopentanol ist aufgrund des Vorhandenseins der Trimethylsilylgruppe einzigartig, die spezifische chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung in verschiedenen chemischen und biologischen Anwendungen.
Eigenschaften
Molekularformel |
C13H28OSi |
|---|---|
Molekulargewicht |
228.45 g/mol |
IUPAC-Name |
(1R,2S,4R)-2-ethyl-4-(3-trimethylsilylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-5-12-9-11(10-13(12)14)7-6-8-15(2,3)4/h11-14H,5-10H2,1-4H3/t11-,12+,13-/m1/s1 |
InChI-Schlüssel |
RZHWNDPSJLICDU-FRRDWIJNSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H](C[C@H]1O)CCC[Si](C)(C)C |
Kanonische SMILES |
CCC1CC(CC1O)CCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



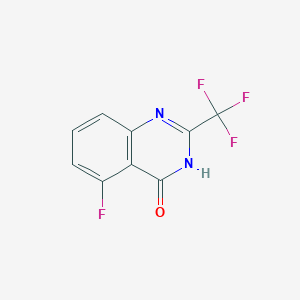


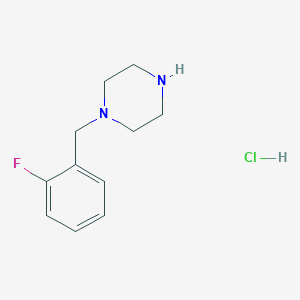
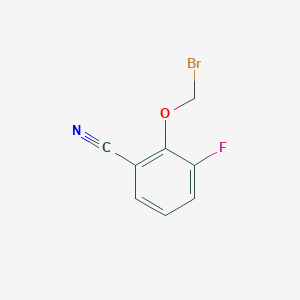

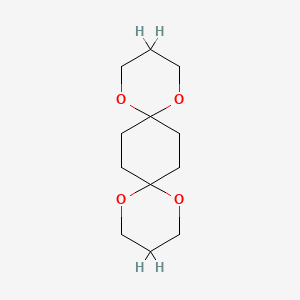


![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)
![1-(2-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11876478.png)


